methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, linked to a benzoate ester. The presence of both hydroxy and oxo functional groups within the xanthene moiety contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions, forming 9H-xanthene-9-one.
Hydroxylation: The xanthene-9-one is then hydroxylated to introduce the hydroxy group at the 1-position, often using reagents like hydrogen peroxide in the presence of a catalyst.
Esterification: The hydroxylated xanthene is reacted with methyl 4-formylbenzoate in the presence of a base to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorescent dyes and sensors due to its xanthene core.
Biology: Employed in the study of enzyme mechanisms and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules and systems. The xanthene core can intercalate with DNA, affecting replication and transcription processes. Additionally, the hydroxy and oxo groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in both therapeutic and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Similar in structure but with different substituents, leading to distinct optical properties.
Eosin: A brominated derivative of fluorescein used in histology.
Uniqueness
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is unique due to its specific ester linkage and the presence of both hydroxy and oxo groups, which confer distinct reactivity and binding properties compared to other xanthene derivatives. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Biological Activity
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is a xanthone derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the xanthone family, characterized by a polycyclic structure that contributes to its diverse biological activities. The specific structure of this compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have shown that xanthone derivatives exhibit significant anti-inflammatory properties. For instance, a study synthesized various xanthone derivatives and evaluated their anti-inflammatory effects using a rat model. The results indicated that certain derivatives, including those structurally similar to this compound, demonstrated promising anti-edema activity.
Table 1: Anti-inflammatory Effects of Xanthone Derivatives
Compound | Dose (mg/kg) | Edema Inhibition (%) | Pain Inhibition (4h) (%) |
---|---|---|---|
Compound A | 50 | 37.60 | 10.50 |
Compound B | 100 | 12.60 | 15.40 |
Compound C | 200 | -5.60 | -1.94 |
The data suggests that the structural modifications in xanthone derivatives can lead to varied anti-inflammatory effects.
Analgesic Activity
In addition to anti-inflammatory properties, this compound has been evaluated for its analgesic potential. The aforementioned study also assessed pain inhibition capabilities of various compounds, revealing that certain xanthones could significantly reduce pain responses in animal models.
Table 2: Analgesic Effects of Xanthone Derivatives
Compound | Dose (mg/kg) | Pain Inhibition (%) |
---|---|---|
Compound A | 50 | 10.50 |
Compound B | 100 | 15.40 |
Compound C | 200 | -1.94 |
The biological activity of this compound may be attributed to its ability to inhibit pro-inflammatory mediators and modulate pain pathways. Xanthones are known to interfere with the synthesis of inflammatory cytokines and other signaling molecules involved in the inflammatory response.
Case Studies
A notable case study examined the efficacy of xanthone derivatives in a controlled setting where inflammation was induced in rat models. The study found that compounds similar to this compound significantly reduced both edema and pain levels compared to control groups.
Properties
IUPAC Name |
methyl 4-[(1-hydroxy-9-oxoxanthen-3-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-26-22(25)14-8-6-13(7-9-14)12-27-15-10-17(23)20-19(11-15)28-18-5-3-2-4-16(18)21(20)24/h2-11,23H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFWAAIBQVHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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